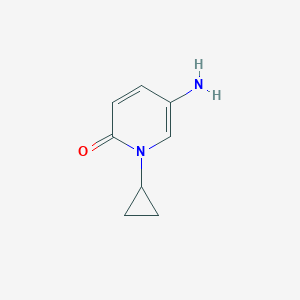
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético es un compuesto orgánico sintético que pertenece a la clase de los ácidos fenoxiacéticos. Este compuesto se caracteriza por la presencia de un grupo metoxipirrolidina unido a una porción de ácido fenoxiacético.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético típicamente involucra los siguientes pasos:
Formación del Intermediario Metoxipirrolidina: El grupo metoxipirrolidina puede sintetizarse haciendo reaccionar 3-metoxi-1-pirrolidina con reactivos apropiados bajo condiciones controladas.
Acoplamiento con Ácido Fenoxiacético: El intermediario metoxipirrolidina se acopla luego con ácido fenoxiacético utilizando un agente de acoplamiento adecuado como cloruro de tionilo (SOCl2) o diciclohexilcarbodiimida (DCC) en presencia de una base como trietilamina (TEA).
Métodos de Producción Industrial
La producción industrial del ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metoxi puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto puede reducirse para formar alcoholes o aminas.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOMe) o tert-butóxido de potasio (KOtBu).
Principales Productos Formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de ácido fenoxiacético sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos metabólicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético implica su interacción con objetivos moleculares y vías específicas. Puede actuar como un agonista o antagonista de ciertos receptores, modulando su actividad e influenciando los procesos celulares. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(4-(2-Metoxipirrolidin-1-il)fenoxi)acético
- Ácido 2-(4-(3-Hidroxipirrolidin-1-il)fenoxi)acético
- Ácido 2-(4-(3-Metoxipiperidin-1-il)fenoxi)acético
Unicidad
El ácido 2-(4-(3-Metoxipirrolidin-1-il)fenoxi)acético es único debido a la presencia del grupo metoxipirrolidina, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación, ofreciendo posibles ventajas sobre compuestos similares en términos de reactividad, estabilidad y actividad biológica.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-[4-(3-methoxypyrrolidin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-6-7-14(8-12)10-2-4-11(5-3-10)18-9-13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) |
Clave InChI |
ODZLSTZBJQMYRO-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(C1)C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


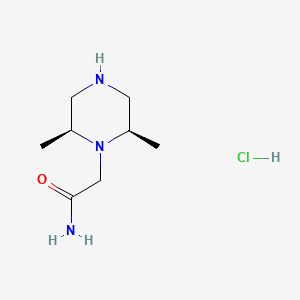
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)
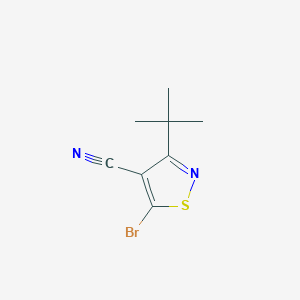

![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
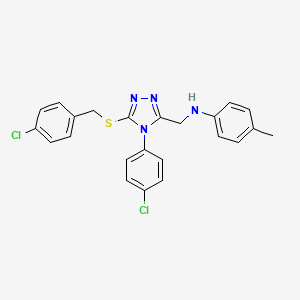
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
![5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
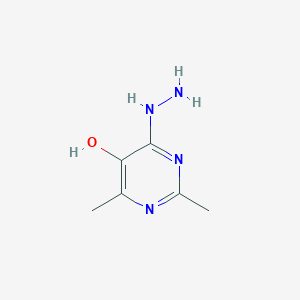
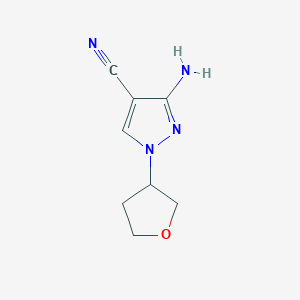
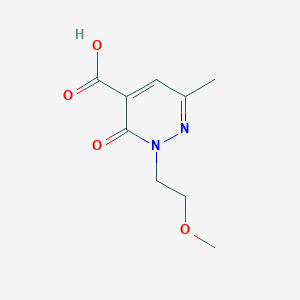
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)

